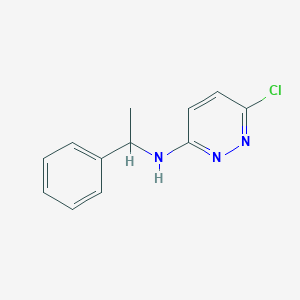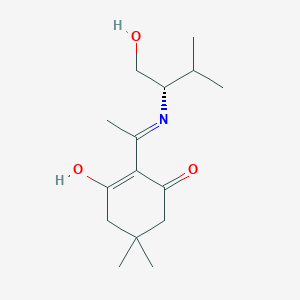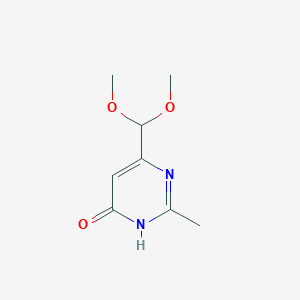
6-Chlor-N-(1-Phenylethyl)pyridazin-3-amin
Übersicht
Beschreibung
6-chloro-N-(1-phenylethyl)pyridazin-3-amine is a chemical compound with the molecular formula C12H12ClN3 and a molecular weight of 233.7 . It is used in scientific research and has unique properties that make it suitable for various applications, such as drug discovery and the synthesis of novel compounds.
Synthesis Analysis
The synthesis of 6-chloro-N-(1-phenylethyl)pyridazin-3-amine involves several steps. The reaction starts with the deprotonation of phthalimide by a hydroxide base such as potassium hydroxide (KOH) . The mass fractions (%) of C, H, and N were found to be 69.75, 4.66, and 16.25 %, respectively .Molecular Structure Analysis
The InChI code for 6-chloro-N-(1-phenylethyl)pyridazin-3-amine is 1S/C12H12ClN3/c1-9(10-5-3-2-4-6-10)14-12-8-7-11(13)15-16-12/h2-9H,1H3,(H,14,16) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving 6-chloro-N-(1-phenylethyl)pyridazin-3-amine are complex and require careful handling. The compound is sensitive to heat, sparks, open flames, and hot surfaces. It should not be allowed to come into contact with air or water due to the risk of violent reactions and possible flash fires .It should be stored at room temperature . The compound’s boiling point is not specified in the search results .
Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften
“6-Chlor-N-(1-Phenylethyl)pyridazin-3-amin” ist eine chemische Verbindung mit der CAS-Nummer: 1036555-53-9. Sie hat ein Molekulargewicht von 233,7 . Diese Verbindung wird typischerweise bei Raumtemperatur gelagert und ist in Pulverform erhältlich .
Pharmakologische Aktivitäten
Der Pyridazinon-Rest, ein Derivat von Pyridazin, wurde mit einer breiten Palette pharmakologischer Aktivitäten in Verbindung gebracht . Der Einfluss von Strukturänderungen auf das pharmakodynamische Profil des Pyridazinon-Restes wurde umfassend untersucht .
Herz-Kreislauf-Medikamente
Pyridazinon wurde zunächst bei der Suche nach Herz-Kreislauf-Medikamenten eingesetzt . Eine Reihe von 6-Aryl-3(2H)-pyridazinon-Derivaten, die an Position 5 substituiert sind, wurden synthetisiert, und ihr Wirkmechanismus beruht auf ihrer Fähigkeit, den Calciumionen-Einstrom zu hemmen, der für die Aktivierung der Thrombozytenaggregation erforderlich ist .
Pflanzenschutzmittel
Pyridazinon wurde auch in Pflanzenschutzmitteln verwendet . Die Einführung von Methyl-N-Methoxy-N-[2-(1,6-Dihydro-1-substituiert-6-oxo-pyridazin-3-yloxymethyl)phenyl]carbonat-Base in das aus Pyrazol abgeleitete Pyraclostrolin hat zur Entwicklung von Verbindungen mit bemerkenswerten fungiziden Aktivitäten gegen P. oryzae geführt.
Antimikrobielle Aktivität
Es wurde berichtet, dass eine beträchtliche Anzahl von Pyridazinonen antimikrobielle Eigenschaften besitzt . Dazu gehört die Aktivität gegen eine Vielzahl bakterieller und pilzlicher Arten .
Antituberkulose-Aktivität
Einige Pyridazinone haben auch eine Antituberkulose-Aktivität gezeigt . Dies deutet auf mögliche Anwendungen bei der Behandlung von Tuberkulose hin .
Analgetische Eigenschaften
Es wurde festgestellt, dass Pyridazinone analgetische (schmerzstillende) Eigenschaften aufweisen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Analgetika .
Entzündungshemmende Eigenschaften
Pyridazinone haben entzündungshemmende Eigenschaften gezeigt . Dies deutet darauf hin, dass sie bei der Behandlung von Erkrankungen eingesetzt werden könnten, die durch Entzündungen gekennzeichnet sind .
Safety and Hazards
6-chloro-N-(1-phenylethyl)pyridazin-3-amine is classified under the GHS07 hazard class. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
6-chloro-N-(1-phenylethyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-9(10-5-3-2-4-6-10)14-12-8-7-11(13)15-16-12/h2-9H,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFBVSPYKWRCPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinol](/img/structure/B1462383.png)

![5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride](/img/structure/B1462385.png)


![7-benzyl-2-[2-(4-hydroxy-3-nitrophenyl)ethenyl]-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-ol](/img/structure/B1462388.png)
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-8-carbaldehyde oxime](/img/structure/B1462390.png)


![2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid](/img/structure/B1462398.png)

![2-[5-[[2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]-N,N-dimethylethanamine;hydrochloride](/img/structure/B1462401.png)

![(2S)-4-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1462404.png)
